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molecular formula C7H7ClN2O B8435132 N-(3-Chloro-pyridin-2-ylmethyl)-formamide

N-(3-Chloro-pyridin-2-ylmethyl)-formamide

Cat. No. B8435132
M. Wt: 170.59 g/mol
InChI Key: YURCTHGGIFZVSK-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

3-Chloro-pyridine-2-carbonitrile (0.4 g) was reduced by hydrogenation in the presence of RaNi (0.1 g) in THF/20% NH3 (5 mL) at 30 psi. The solvent was removed and the residue was treated with 88% formic acid (10 mL) and heated at 90° C. overnight. The solvent was removed under reduced pressure, and the residue was re-dissolved in EtOAc. The organic layer was washed with Na2CO3, brine, dried, and concentrated. The residue was purified by silica gel column chromatography eluting with 100% EtOAc to give 0.3 g of the title compound. MS (APCI) m/e 171 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 9.8.51-8.53 (m, 2H), 8.15 (s, 1H), 7.93 (d, J=7.98 Hz, 1H), 7.38 (dd, J=8.13, 4.16 Hz, 1H), 4.53 (d, J=5.52 Hz, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C1C[O:13][CH2:12]C1>[Ni]>[Cl:1][C:2]1[C:3]([CH2:8][NH:9][CH:12]=[O:13])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with 88% formic acid (10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with Na2CO3, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 100% EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)CNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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